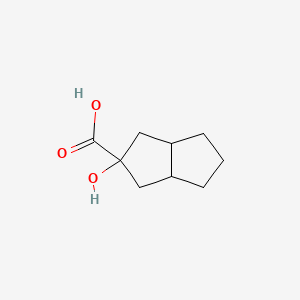

2-Hydroxyoctahydropentalene-2-carboxylic acid

Description

Historical Context and Discovery

The discovery and characterization of this compound emerged from broader investigations into bicyclic carboxylic acid systems and their conformational properties. The compound's structural framework builds upon decades of research into cyclopentane pseudorotation and fused ring system dynamics that began with early conformational studies in the 1970s. The first comprehensive pseudorotational model for conformational analysis of cyclopentane was introduced by Lipnick and colleagues, who provided a wheel model describing cyclopentane conformational interconversions. This foundational work established the theoretical framework necessary for understanding more complex fused systems like octahydropentalene.

Historical development of octahydropentalene chemistry gained momentum through investigations of natural products containing these structural motifs. Research has demonstrated that cis-octahydropentalene frameworks appear frequently in nature, particularly in sesquiterpenes such as cedrol and cederenes, which are essential components in cedar oils from coniferous trees. These natural occurrences provided the impetus for synthetic chemists to develop methods for accessing these challenging bicyclic frameworks. The discovery of this compound specifically represents an advancement in functionalized pentalene chemistry, where both hydroxyl and carboxyl substituents are incorporated into the rigid bicyclic core.

The compound's identification and characterization benefited from advances in spectroscopic techniques and computational chemistry methods. Modern density functional theory calculations, particularly using omega-B97X-D functionals with large basis sets, have proven essential for understanding the conformational preferences and energetic landscapes of these complex molecules. The integration of experimental and computational approaches has enabled researchers to predict and verify the structural properties of this compound with unprecedented accuracy.

Nomenclature and Systematic Classification

The nomenclature of this compound reflects its complex structural features and follows established conventions for bicyclic systems. The compound is systematically designated as 2-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalene-2-carboxylic acid according to International Union of Pure and Applied Chemistry guidelines. Alternative nomenclature includes 2-pentalenecarboxylic acid, octahydro-2-hydroxy-, which emphasizes the carboxylic acid functionality while maintaining reference to the pentalene core structure.

The Chemical Abstracts Service has assigned this compound the registry number 100145-04-8, providing a unique identifier for database searches and chemical inventory management. The simplified molecular input line entry system representation is OC(=O)C1(O)CC2C(C1)CCC2, which clearly delineates the connectivity pattern and functional group positions. The International Chemical Identifier key REHDMQHODVWWPT-UHFFFAOYSA-N serves as another standardized identifier for computational and database applications.

Classification of this compound within broader chemical taxonomy places it among hydroxy carboxylic acids, specifically those containing bicyclic aliphatic frameworks. The pentalene core structure consists of two fused five-membered rings sharing a common carbon-carbon bond, creating a rigid bicyclic system with defined conformational constraints. The simultaneous presence of hydroxyl and carboxyl functional groups at the same carbon center creates a tertiary alcohol-carboxylic acid motif, which imparts distinctive chemical and physical properties to the molecule.

Table 1: Nomenclature and Classification Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Chemical Abstracts Service Number | 100145-04-8 |

| International Chemical Identifier Key | REHDMQHODVWWPT-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | OC(=O)C1(O)CC2C(C1)CCC2 |

| Alternative Name | 2-Pentalenecarboxylic acid, octahydro-2-hydroxy- |

| Functional Group Classification | Tertiary alcohol-carboxylic acid |

| Ring System | Bicyclic fused pentalene |

Significance in Bicyclic Carboxylic Acid Research

The significance of this compound in bicyclic carboxylic acid research extends across multiple dimensions of chemical science, from fundamental conformational studies to applications in natural product synthesis. Research has established that octahydropentalene frameworks serve as important structural motifs in bioactive natural products, making functionalized derivatives like this hydroxy-carboxylic acid valuable synthetic intermediates and biological probes. The compound's rigid bicyclic structure provides a constrained framework that can be used to study the effects of conformational restriction on biological activity and molecular recognition processes.

Conformational analysis studies have revealed that cis-octahydropentalene systems, which include the framework present in this compound, are significantly more stable than their trans counterparts by approximately 8 kilocalories per mole. This stability difference arises from favorable trans-annular interactions and reduced ring strain in the cis configuration. The conformational landscape of cis-octahydropentalene includes thirteen double envelope forms, eight envelope half-chair forms, and two double half-chair forms, creating a complex but well-defined set of accessible conformations. Understanding these conformational preferences is crucial for predicting the behavior of functionalized derivatives like the hydroxy-carboxylic acid.

The compound has contributed to broader understanding of bicyclic carboxylic acid reactivity patterns and synthetic accessibility. Research comparing various bicyclic carboxylic acid frameworks has shown that the pentalene system offers unique advantages in terms of conformational rigidity while maintaining synthetic tractability. Studies of related bicyclic carboxylic acids from marine organisms, such as the aplidic acid series isolated from colonial tunicates, have demonstrated the biological relevance of these structural motifs and their potential for drug discovery applications. The antibacterial activities observed for some bicyclic carboxylic acids suggest that this compound and its derivatives may possess similar bioactive properties.

Table 2: Conformational and Physical Properties of this compound

Properties

IUPAC Name |

2-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(11)9(12)4-6-2-1-3-7(6)5-9/h6-7,12H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHDMQHODVWWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC2C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80723583 | |

| Record name | 2-Hydroxyoctahydropentalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80723583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100145-04-8 | |

| Record name | 2-Hydroxyoctahydropentalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80723583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Indoline Derivatives

A validated route to bicyclic carboxylic acids involves catalytic hydrogenation of indoline-2-carboxylic acid derivatives. For example, Vincent’s method for synthesizing octahydroindole-2-carboxylic acid (Oic) employs platinum oxide or palladium catalysts to reduce the aromatic ring system. Applied to pentalene analogs, this strategy could proceed as follows:

-

Starting Material : Indoline-2-carboxylic acid derivatives substituted with a cyclopentane ring.

-

Hydrogenation : Use of PtO₂ or Pd/C under H₂ atmosphere to saturate the aromatic rings.

-

Epimerization : Heating in acetic acid with salicylaldehyde to equilibrate stereocenters, enriching the desired diastereomer.

Table 1: Hydrogenation Conditions and Outcomes

Diastereoselective α-Alkylation of Oxazolidinone Intermediates

Oxazolidinone Formation

The trichloromethyloxazolidinone strategy, developed for Oic synthesis, offers a pathway to α-tetrasubstituted carboxylic acids. This method ensures stereochemical fidelity through self-reproduction of chirality:

-

Condensation : React (2R,3aS,7aS)-octahydroindole-2-carboxylic acid with trichloroacetaldehyde to form an oxazolidinone.

-

α-Alkylation : Treat the oxazolidinone with alkyl halides under basic conditions, achieving complete diastereoselectivity.

-

Hydrolysis : Acidic cleavage of the oxazolidinone to release the carboxylic acid.

Table 2: Diastereoselectivity in α-Alkylation

Carboxylation of Organometallic Intermediates

Grignard Reagent Approach

Grignard reagents react with CO₂ to form carboxylate salts, which are acidified to carboxylic acids. For bicyclic systems:

-

Halide Preparation : Synthesize a brominated or iodinated octahydropentalene derivative.

-

Grignard Formation : React with Mg in THF.

-

Carboxylation : Bubble CO₂ through the solution, followed by HCl quenching.

This method elongates the carbon chain by one unit, ideal for synthesizing β-hydroxy acids from ketone precursors.

Hydrolysis of Nitriles and Amides

Nitrile Hydrolysis

Nitriles serve as masked carboxylic acids. For the target molecule:

-

Nitrile Synthesis : Introduce a nitrile group at the 2-position of octahydropentalene via SN2 displacement.

-

Acid-Catalyzed Hydrolysis : Use H₂SO₄/H₂O to convert the nitrile to a carboxylic acid.

Table 3: Hydrolysis Efficiency

Stereochemical Control and Resolution

Epimerization Techniques

Yamada’s epimerization protocol enables equilibration of stereocenters:

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyoctahydropentalene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Applications in Organic Synthesis

-

Building Block for Complex Molecules :

- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features facilitate various chemical transformations that are crucial in organic synthesis.

- Chiral Synthesis :

Pharmaceutical Applications

-

Potential Therapeutic Agent :

- Research indicates that derivatives of hydroxy carboxylic acids can exhibit biological activity, including anti-inflammatory and analgesic effects. The structural characteristics of this compound may enable it to interact with biological receptors, potentially leading to new therapeutic agents for metabolic diseases .

- Antimicrobial Activity :

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of various hydroxy carboxylic acids against Gram-positive bacteria. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and other resistant strains, suggesting the potential use of this compound as a scaffold for designing new antibiotics .

Case Study 2: Chiral Drug Development

A research project focused on synthesizing chiral derivatives from hydroxy carboxylic acids demonstrated their utility as intermediates in drug development. Compounds derived from this compound showed promise in enhancing the efficacy of existing drugs through improved bioavailability and reduced side effects .

Mechanism of Action

The mechanism by which 2-Hydroxyoctahydropentalene-2-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, or other biomolecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs (e.g., hydroxyl and carboxylic acid groups, bicyclic frameworks) or functional roles with 2-hydroxyoctahydropentalene-2-carboxylic acid:

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure : A pyrimidine ring substituted with chlorine, methyl, and carboxylic acid groups .

- Key Differences : Unlike the bicyclic octahydropentalene system, this compound is aromatic (pyrimidine ring) and lacks a hydroxyl group. The chlorine substituent may enhance electrophilicity, affecting reactivity in synthesis .

- Applications : Likely used in heterocyclic chemistry for drug intermediates, given its pyrimidine backbone.

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

- Structure: A linear pentanoic acid with hydroxyl and carbamate (tert-butoxycarbonyl) groups .

- Key Differences: Linear vs.

- Toxicity Note: Limited toxicological data available, highlighting a research gap for hydroxy-carboxylic derivatives .

2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)

- Structure : A diphenyl-substituted hydroxyacetic acid with a planar aromatic system .

- Key Differences: The absence of a bicyclic system and presence of two phenyl groups significantly alter solubility (lipophilic vs. Benzilic acid is known for its use in rearrangements (Benzilic acid rearrangement), whereas the target compound’s bicyclic structure may favor ring-strain-driven reactivity .

Biological Activity

2-Hydroxyoctahydropentalene-2-carboxylic acid is a bicyclic compound with significant potential in various biological applications due to its unique structural features. This compound contains both a hydroxyl group and a carboxylic acid functional group, which contribute to its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

Molecular Structure

Synthesis Methods:

- Multi-step Synthesis: The synthesis typically involves several steps, including the manipulation of simpler organic molecules. Techniques such as chromatography and nuclear magnetic resonance (NMR) spectroscopy are employed for purification and structural confirmation.

- Chemical Reactivity: The compound's reactivity allows it to participate in nucleophilic substitution reactions, primarily due to the electrophilic nature of the carboxylic acid group.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential roles in various therapeutic contexts.

- Interaction with Receptors: The compound may interact with hydroxycarboxylic acid receptors (HCARs), which are involved in transducing Gi/o signaling pathways. These receptors play a role in metabolic regulation and inflammation .

- Nucleophilic Substitution: The carboxylic acid group enables the compound to undergo nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.

Therapeutic Applications

- Anti-inflammatory Properties: Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects, making them candidates for treating conditions like dyslipidemia and neuroinflammatory disorders .

- Potential Drug Development: Due to its structural features, derivatives of this compound are being explored for their potential in drug development, particularly in targeting specific biological pathways.

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

-

Inhibition Studies:

Compound Concentration (μM) Inhibition (%) pK_d 24 3.3 100 6.6 25 50 6.6 - - Metabolic Pathways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.